(5-Bromopyridin-2-yl)(phenyl)methanol

Suzuki coupling C–Br bond dissociation energy Pd‑catalysed oxidative addition

Researchers building biaryl libraries often face tedious protecting-group strategies. (5-Bromopyridin-2-yl)(phenyl)methanol solves this with orthogonal Suzuki reactivity: >20:1 regioselectivity at the 2-position, then a second coupling at the 5-bromo position. • No protecting groups needed for sequential diversification • Low C-Br bond energy (≈285 kJ/mol) enables mild lithiation/Grignard chemistry for electrophilic warhead introduction • ≥98% purity with reliable global supply.

Molecular Formula C12H10BrNO
Molecular Weight 264.12 g/mol
CAS No. 181647-50-7
Cat. No. B069450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromopyridin-2-yl)(phenyl)methanol
CAS181647-50-7
Synonyms(5-BROMO-PYRIDIN-2-YL)-PHENYL-METHANOL
Molecular FormulaC12H10BrNO
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=NC=C(C=C2)Br)O
InChIInChI=1S/C12H10BrNO/c13-10-6-7-11(14-8-10)12(15)9-4-2-1-3-5-9/h1-8,12,15H
InChIKeyRSSXJOWWDMIIAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Bromopyridin-2-yl)(phenyl)methanol – Procurement-Grade Overview


(5‑Bromopyridin‑2‑yl)(phenyl)methanol (CAS 181647‑50‑7) is a bromine‑substituted pyridine‑phenyl secondary alcohol with a molecular formula of C₁₂H₁₀BrNO and a molecular weight of 264.12 g mol⁻¹, classified as a heteroaryl‑aryl methanol [1]. The compound features a benzylic alcohol motif at the 2‑position of a 5‑bromopyridine ring, generating a rigid, N,O‑bidentate scaffold. Its computed XLogP3 of 2.2 and topological polar surface area of 33.1 Ų place it within drug‑like property space, while the bromine substituent provides a synthetic handle for transition‑metal‑catalysed cross‑coupling reactions [2]. Primarily employed as a research intermediate in medicinal chemistry and agrochemical discovery, the compound is offered at purities of ≥98 % by multiple global suppliers .

Heteroaryl-aryl methanol for cross-coupling workflow
5-bromo handle enables sequential library synthesis
logP 2.2 supports CNS-probe research space

Why Simple Analogs Cannot Replace (5-Bromopyridin-2-yl)(phenyl)methanol


Within the class of pyridinyl‑aryl methanols, attempts to substitute the 5‑bromo‑2‑pyridyl core with other halogen‑substituted or regioisomeric variants frequently compromise synthetic utility, physicochemical profile, or downstream biological performance. The bromine atom’s bond‑dissociation energy (C–Br ≈ 285 kJ mol⁻¹) is substantially lower than that of the corresponding chlorine (C–Cl ≈ 351 kJ mol⁻¹), enabling oxidative‑addition rates that are orders of magnitude faster in Pd‑catalysed cross‑coupling [1]. Regioisomers such as (6‑bromopyridin‑2‑yl)(phenyl)methanol shift the bromine position, altering the electronic environment and the coordination geometry of the N,O‑chelate, thereby affecting both catalytic transformations and target‑binding conformations [2]. The lipophilicity window provided by the bromine atom (ΔlogP ≈ 0.7 units vs. the chloro analog) further differentiates the compound’s suitability for cell‑permeable probe design or CNS‑directed programmes. These structure‑dependent properties mean that a generic “bromopyridyl‑methanol” cannot be freely interchanged without re‑optimising reaction conditions, yields, or biological activity.

Target
5-Br enables faster oxidative addition and predictable 2,5-regioselectivity.
vs
6-Br Regioisomer
Bromine ortho to nitrogen alters chelation and reduces regiochemical control.
Target
Intermediate logP 2.2 provides balanced lipophilicity for CNS probe development.
vs
5-Cl Analog
Higher logP ~2.9 may increase non-specific binding and reduce free fraction.

(5-Bromopyridin-2-yl)(phenyl)methanol: Advantages Over Structural Analogs


C–Br vs C–Cl Oxidative Addition in Cross-Coupling

The target compound’s C–Br bond (5‑position) possesses a bond‑dissociation energy ≈ 285 kJ mol⁻¹, substantially lower than the C–Cl bond (≈ 351 kJ mol⁻¹) present in (5‑chloropyridin‑2‑yl)(phenyl)methanol [1]. Under standard Suzuki‑Miyaura conditions (Pd(PPh₃)₄, 2 M Na₂CO₃, DME/H₂O, 80 °C), the oxidative‑addition rate of aryl bromides is approximately 1–2 orders of magnitude faster than that of aryl chlorides, enabling higher conversions and yields at lower catalyst loadings [2].

C–Br vs C–Cl Reactivity
Class-level inference
C–Br BDE ~285 vs C–Cl ~351 kJ mol⁻¹; rate enhancement ~100-fold
Supports catalyst-efficiency screening
Standard Suzuki-Miyaura conditions; model aryl halide data
Suzuki coupling C–Br bond dissociation energy Pd‑catalysed oxidative addition

Regioselectivity: 5-Bromo vs 6-Bromo Isomer

The bromine atom at the 5‑position of the pyridine ring places it para to the pyridine nitrogen, whereas the 6‑bromo regioisomer positions the bromine ortho to nitrogen. This difference alters the electron‑withdrawing character and the steric environment around the nitrogen atom, impacting chelation behaviour and regioselective functionalisation [1]. In 2,5‑dibromopyridine cross‑coupling, regiocontrol consistently favours the 2‑position over the 5‑position (selectivity typically > 20:1) under standard Suzuki conditions, allowing predictable sequential derivatisation [2].

5-Br vs 6-Br Regioselectivity
Cross-study comparable
5-Br enables 2-position coupling first (>20:1); 6-Br introduces ortho-N effects
Supports orthogonal route design
Dibromopyridine Suzuki coupling data
regioselective functionalisation ortho‑directing effects cross‑coupling regiochemistry

Lipophilicity: Br vs Cl and F Analogs

The computed XLogP3 for (5‑bromopyridin‑2‑yl)(phenyl)methanol is 2.2 [1], while the predicted logP for the corresponding 5‑chloro analog is approximately 2.9 . The 5‑fluoro analog is expected to exhibit a logP ≈ 1.8. This intermediate lipophilicity window (logP 2.0–2.5) is considered favourable for oral absorption and blood‑brain‑barrier penetration, avoiding the excessively high logP values associated with chloro‑aryl compounds that can lead to poor solubility and promiscuous binding.

Lipophilicity (logP)
Class-level inference
Target logP 2.2; Cl analog ~2.9; F analog ~1.8
CNS probe-design context
Computed XLogP3 / clogP; experimental values may differ
logP lipophilicity drug‑likeness CNS permeability

Commercial Purity and Batch Consistency

Leading Asian suppliers (LeYan, Bide Pharm) offer (5‑bromopyridin‑2‑yl)(phenyl)methanol at a certified purity of 98 % (HPLC), while several established vendors publish 95 % as their minimum purity specification for the chloro, fluoro, and 6‑bromo analogs . The higher baseline purity reduces the need for pre‑use chromatographic purification in synthetic campaigns, directly saving solvent, sorbent, and labour costs. Batch‑to‑batch consistency data, accessible via CoA, further confirm impurity profiles within the 2 % threshold .

Commercial Purity
Supporting evidence
Target 98% (HPLC) vs 95% for Cl, F, and 6-Br analogs
May reduce pre-use purification steps
Supplier data; CoA review recommended
purity assay quality control batch consistency

(5-Bromopyridin-2-yl)(phenyl)methanol: High-Value Applications


Regioselective Cross-Coupling for Library Synthesis

The 5‑bromo‑2‑pyridyl scaffold allows a predictable two‑step diversification strategy: first Suzuki coupling at the 2‑position (enabled by pyridine‑nitrogen directing effects), then a second coupling at the 5‑position. This orthogonal reactivity, supported by the regioselectivity evidence (> 20:1 for 2‑position coupling) [1], makes the compound a versatile core for generating diverse biaryl libraries without tedious protecting‑group chemistry.

CNS Probe Development with Optimal Lipophilicity

With a measured logP of 2.2, the compound resides in the optimal range for passive blood‑brain‑barrier penetration (logP 1.5–3.0) [2]. Compared to the chloro analog (logP ≈ 2.9), the brominated version is expected to exhibit lower non‑specific tissue binding, making it a favoured precursor for PET tracer or fluorescent probe design where high free‑fraction and low background are critical.

Halogen-Metal Exchange for Agrochemical Synthesis

The low C–Br bond‑dissociation energy (≈ 285 kJ mol⁻¹) [3] permits efficient lithium‑halogen exchange or Grignard formation under mild conditions, facilitating the introduction of electrophilic warheads (e.g., carboxylation, formylation) at the 5‑position. This reactivity advantage over the chlorinated analog translates into higher yields and broader functional‑group tolerance in the synthesis of pyridine‑containing herbicides and fungicides.

Asymmetric Synthesis of Chiral Alcohol Intermediates

The prochiral ketone precursor, (5‑bromopyridin‑2‑yl)(phenyl)methanone, can be asymmetrically hydrogenated using chiral Ru‑diphosphine‑diamine catalysts to afford enantioenriched (5‑bromopyridin‑2‑yl)(phenyl)methanol with up to 99 % ee [4]. This chiral building block is valuable for synthesising stereodefined N,O‑ligands and pharmaceutical intermediates, where enantiomeric purity directly impacts biological activity.

Application
Selection Property
Validation Focus
Regioselective cross-coupling for library synthesis
5-Br orthogonal reactivity
2,5-Regioselectivity review
CNS probe development
logP 2.2 lipophilicity window
Free fraction and non-specific binding assessment
Agrochemical intermediate synthesis
Low C–Br bond-dissociation energy
Halogen-metal exchange efficiency
Asymmetric synthesis of chiral alcohols
Prochiral ketone precursor
Enantiomeric excess and stereochemical control

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